

An In-depth Technical Guide to p-Tolylacetaldehyde: Properties, Synthesis, Analysis, and Safety

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-Methylphenyl)acetaldehyde

Cat. No.: B094764

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Tolylacetaldehyde, a substituted aromatic aldehyde, is a compound of interest in various scientific disciplines, including fragrance chemistry, organic synthesis, and potentially as a building block in the development of novel therapeutic agents. Its chemical structure, characterized by a phenyl ring substituted with a methyl group and an acetaldehyde moiety, imparts a unique combination of aromatic and aldehydic properties. This technical guide provides a comprehensive overview of p-tolylacetaldehyde, focusing on its chemical identity, physicochemical properties, synthesis and analysis protocols, and safety information relevant to research and drug development.

Chemical Identity: Synonyms and Alternative Names

p-Tolylacetaldehyde is known by a variety of names in scientific literature and commercial databases. A thorough understanding of these synonyms is crucial for effective literature searching and chemical sourcing.

Table 1: Synonyms and Identifiers for p-Tolylacetaldehyde

Identifier Type	Identifier
Systematic Name	2-(4-methylphenyl)acetaldehyde [1]
Common Name	p-Tolylacetaldehyde [1]
IUPAC Name	2-(p-tolyl)acetaldehyde [1]
CAS Number	104-09-6 [1]
Alternative Names	4-Methylphenylacetaldehyde [1] , Lilac acetaldehyde [1] , Syringa aldehyde [2] [3] , p-Methylphenylacetaldehyde [1] [3] , 4-Methylbenzenacetaldehyde [1] , (4-Methylphenyl)acetaldehyde [1]
FEMA Number	3071 [1] [3]
EINECS Number	203-173-2 [1]
UNII	7L6760H4LH [1]

Physicochemical Properties

A summary of the key physicochemical properties of p-tolylacetaldehyde is presented in Table 2. This data is essential for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Properties of p-Tolylacetaldehyde

Property	Value	Reference
Molecular Formula	C ₉ H ₁₀ O	[4]
Molecular Weight	134.18 g/mol	[4]
Appearance	Colorless to light yellow liquid or semi-solid	[2]
Melting Point	40 °C	[1]
Boiling Point	221.5 °C (estimate)	[4]
Density	1.0052 g/cm ³	[4]
Refractive Index	1.512	[4]
Flash Point	109.5 °C	[4]
Vapor Pressure	0.115 mmHg at 25 °C	[4]
Solubility	Soluble in ethanol and oils; insoluble in water.	[1]
LogP	1.73640	[4]

Experimental Protocols

Synthesis of p-Tolylacetaldehyde

While specific, detailed protocols for the synthesis of p-tolylacetaldehyde are not readily available in the searched literature, methods for the closely related p-tolualdehyde can be adapted. One common approach is the Friedel-Crafts acylation of toluene followed by subsequent reduction or oxidation steps. Below is a representative protocol for the synthesis of a related compound, p-methylacetophenone, which can be a precursor to p-tolylacetaldehyde.

Protocol: Synthesis of p-Methylacetophenone (Precursor)

Materials:

- Anhydrous toluene

- Acetic anhydride
- Anhydrous aluminum trichloride
- Concentrated hydrochloric acid
- Benzene
- 5% Sodium hydroxide solution
- Anhydrous calcium chloride

Procedure:

- Set up a three-necked flask equipped with a stirrer, a dropping funnel, and a condenser with a calcium chloride drying tube.
- Quickly add 13.0 g of anhydrous aluminum trichloride to the flask, followed by 20 mL of anhydrous toluene.
- Slowly add a mixture of 3.7 mL of acetic anhydride and 5 mL of anhydrous toluene through the dropping funnel over approximately 15 minutes with stirring.
- Heat the reaction mixture in a water bath at 90-95°C for 30 minutes, or until the evolution of hydrogen chloride gas ceases.
- Cool the reaction solution in a cold water bath.
- Slowly add a mixture of 30 mL of concentrated hydrochloric acid and 30 mL of ice water with stirring.
- Once all solids have dissolved, separate the organic layer using a separatory funnel.
- Wash the organic layer sequentially with water, 5% sodium hydroxide solution, and again with water.
- Dry the organic layer with anhydrous magnesium sulfate for 15 minutes.

- Filter the dried solution and evaporate the toluene on an oil bath.
- Purify the crude product by distillation to yield p-methylacetophenone.

Further steps, such as a Willgerodt-Kindler reaction followed by hydrolysis, would be necessary to convert the acetophenone to the desired p-tolylacetaldehyde.

Analytical Methods

Accurate quantification and characterization of p-tolylacetaldehyde are essential for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques.

Protocol: High-Performance Liquid Chromatography (HPLC) Analysis

This protocol is adapted from a general method for aldehyde analysis.

Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 μ m).
- Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for p-tolylacetaldehyde).
- Injection Volume: 20 μ L.

Procedure:

- Standard Preparation: Prepare a stock solution of p-tolylacetaldehyde (e.g., 1000 μ g/mL) in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.

- Sample Preparation: Dissolve the sample containing p-tolylacetaldehyde in the mobile phase and filter through a 0.45 μm syringe filter.
- Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.
- Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of p-tolylacetaldehyde in the sample by interpolating its peak area on the calibration curve.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This is a general procedure for the analysis of aldehydes.

Instrumentation and Conditions:

- GC-MS System: A gas chromatograph coupled to a mass spectrometer.
- Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 μm film thickness).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 5-10°C/min).
- Injector Temperature: 250°C.
- MS Ion Source Temperature: 230°C.
- MS Quadrupole Temperature: 150°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 40 to 400.

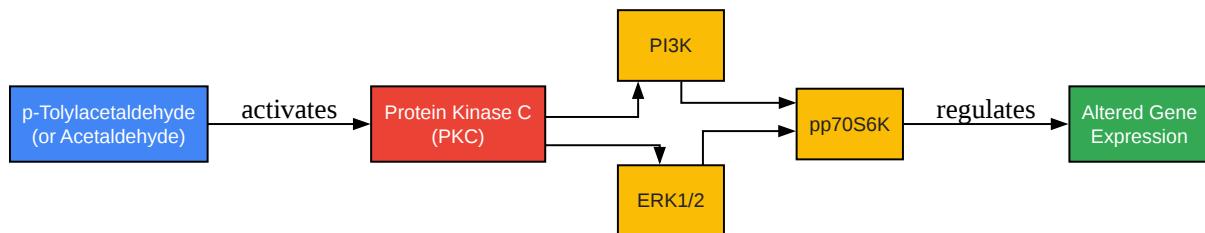
Procedure:

- Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or hexane).
- Analysis: Inject a small volume (e.g., 1 μ L) of the sample into the GC-MS system.
- Identification: Identify p-tolylacetaldehyde by comparing its retention time and mass spectrum with that of a known standard or by matching the mass spectrum to a library database. The mass spectrum is expected to show a molecular ion peak at m/z 134 and characteristic fragment ions.

Spectroscopic Data

The following table summarizes the expected spectroscopic characteristics of p-tolylacetaldehyde, which are crucial for its identification and structural elucidation.

Table 3: Spectroscopic Data for p-Tolylacetaldehyde


Spectroscopic Technique	Expected Features
¹ H NMR	Predicted peaks for the aldehydic proton (CHO) around 9-10 ppm, aromatic protons on the phenyl ring, the methylene protons (CH ₂) adjacent to the aldehyde, and the methyl protons (CH ₃) on the phenyl ring.
¹³ C NMR	Predicted peak for the carbonyl carbon around 200 ppm, in addition to peaks for the aromatic carbons, the methylene carbon, and the methyl carbon.
Infrared (IR) Spectroscopy	A strong C=O stretching vibration for the aldehyde group is expected around 1725-1705 cm ⁻¹ . C-H stretching vibrations for the aldehyde proton are expected around 2850-2750 cm ⁻¹ . Aromatic C-H and C=C stretching vibrations will also be present.
Mass Spectrometry (MS)	The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak [M] ⁺ at m/z 134.

Biological Activity and Signaling Pathways

While specific studies on the biological activity and signaling pathways of p-tolylacetaldehyde are limited in the available literature, information on the general effects of acetaldehyde can provide a foundational understanding. Acetaldehyde is known to be involved in various cellular processes and can induce signaling cascades.

Representative Signaling Pathway for Acetaldehyde-Induced Effects:

The following diagram illustrates a potential signaling pathway that could be activated by acetaldehyde, leading to downstream cellular responses. This is a generalized pathway and may not be entirely specific to p-tolylacetaldehyde, but it serves as a valuable conceptual framework for researchers.

[Click to download full resolution via product page](#)

A potential signaling cascade initiated by acetaldehyde.

Safety and Toxicology

Based on a safety assessment by the Research Institute for Fragrance Materials (RIFM), p-tolylacetaldehyde is not considered to be genotoxic. For repeated dose toxicity, reproductive toxicity, and local respiratory toxicity, the exposure to p-tolylacetaldehyde is below the Threshold of Toxicological Concern (TTC) for a Cramer Class I material.^{[5][6]} Data from a read-across analog, phenylacetaldehyde, provided a No Expected Sensitization Induction Level (NESIL) of 590 µg/cm² for skin sensitization.^[5]

Table 4: Summary of Toxicological Endpoints for p-Tolylacetaldehyde

Endpoint	Result	Reference
Genotoxicity	Not expected to be genotoxic.	[5][6]
Repeated Dose Toxicity	Exposure is below the Threshold of Toxicological Concern (TTC).	[5]
Reproductive Toxicity	Exposure is below the TTC.	[5]
Skin Sensitization	No Expected Sensitization Induction Level (NESIL) of 590 µg/cm ² .	[5]
Photoirritation/Photoallergenicity	Not expected to be a concern based on UV/Vis absorption spectra.	[5]

Conclusion

This technical guide provides a consolidated resource for researchers, scientists, and drug development professionals working with p-tolylacetaldehyde. The information on its various names, physicochemical properties, synthesis and analytical methods, and safety profile is intended to support its effective and safe use in a laboratory setting. While specific biological activity data for p-tolylacetaldehyde is an area for future research, the provided information on related aldehydes offers a starting point for investigation into its potential pharmacological effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Lilac acetaldehyde | C9H10O | CID 61006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lilac acetaldehyde, 104-09-6 [thegoodsentscompany.com]
- 3. WHO | JECFA [apps.who.int]
- 4. Page loading... [guidechem.com]
- 5. fragrancematerialsafetyresource.elsevier.com:443 [fragrancematerialsafetyresource.elsevier.com:443]
- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to p-Tolylacetaldehyde: Properties, Synthesis, Analysis, and Safety]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b094764#synonyms-and-alternative-names-for-p-tolylacetaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com